6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-(2-phenoxyethylsulfanyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-21-8-7-17-15(13-21)11-14(12-19)18(20-17)23-10-9-22-16-5-3-2-4-6-16/h2-6,11H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVINTFPXPQAQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Biological Activity
6-Methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with notable structural features that contribute to its biological activity. This compound is characterized by its naphthyridine core and a sulfanyl group linked to a phenoxyethyl moiety. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C18H19N3OS
- Molecular Weight : 325.43 g/mol
- CAS Number : 445384-27-0
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to various bioactive effects including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It may act on various receptors affecting cellular signaling.
Anticancer Properties
Naphthyridine derivatives have been studied for their anticancer potential. For instance:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may activate apoptotic pathways leading to cancer cell death.
Anti-inflammatory Effects
Compounds related to naphthyridines have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This suggests that this compound could also exhibit similar effects.
Case Studies and Research Findings
- Study on Naphthyridine Derivatives : A mini-review highlighted the synthesis and biological activity of various naphthyridine derivatives. It was noted that these compounds possess significant anticancer and antimicrobial activities due to their ability to interact with cellular mechanisms .
- Anticancer Mechanisms : Research on related naphthyridines indicated that they can induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival and death .
- Anti-inflammatory Activity : A study demonstrated that certain naphthyridine derivatives could inhibit nitric oxide production in macrophage cell lines, suggesting potential use as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Methyl-naphthyridine | Structure | Antimicrobial, Anticancer |
| 1-Naphthylamine | Structure | Anticancer |
| Canthinone | Structure | Anti-inflammatory, Anticancer |
Q & A
Basic: What are the common synthetic routes for 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile?
Methodological Answer:
The compound can be synthesized via cyclocondensation or functionalization of preformed naphthyridine cores. For example:
- Cyclocondensation : Use of phosphorylating agents (e.g., P₂O₅ in H₃PO₄ at 135°C) to form the naphthyridine ring from precursors like 3-cyano-2-aminopyridines, as demonstrated in analogous syntheses .
- Functionalization : Introduce the (2-phenoxyethyl)sulfanyl group via nucleophilic substitution or thiol-ene chemistry. A Vilsmeier reagent (POCl₃/DMF) can activate carbonyl intermediates for subsequent methylamine coupling, as seen in related naphthyridines .
- Green Chemistry Approaches : Solvent-free conditions with sodium ethoxide as a base may optimize thiol incorporation, as shown in tetrahydro-pyrano-pyridine syntheses .
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
Combine NMR , IR , and mass spectrometry for structural elucidation:
- ¹H/¹³C NMR : Identify protons on the tetrahydro-naphthyridine ring (δ 1.5–3.0 ppm for CH₂ groups) and aromatic signals from the phenoxy group (δ 6.5–7.5 ppm). The nitrile (C≡N) shows a sharp IR peak near 2200 cm⁻¹ .
- High-Resolution MS : Confirm the molecular ion ([M+H]⁺) and fragmentation patterns to validate substituents (e.g., sulfanyl loss at ~m/z 121).
- X-ray Crystallography : Resolve bond angles (e.g., C–S–C ~109.6°) and distances (e.g., C≡N ~1.15 Å) for geometric validation, as applied to similar heterocycles .
Advanced: What strategies are effective for optimizing the yield of this compound under varying reaction conditions?
Methodological Answer:
Yield optimization requires balancing temperature, catalysts, and solvent systems:
- Temperature : Higher temperatures (135–160°C) improve cyclization but may degrade sensitive groups like nitriles. Lower temperatures (80–100°C) are preferable for functionalization steps .
- Catalysts : BF₃·Et₂O enhances electrophilic substitution in sulfanyl group incorporation, as shown in allylsilane-mediated naphthyridine syntheses .
- Solvent vs. Solvent-Free : Polar aprotic solvents (DMF, DMSO) improve solubility, but solvent-free conditions reduce side reactions and enhance atom economy, as demonstrated in green protocols .
Advanced: How does the substitution pattern on the naphthyridine core influence biological activity?
Methodological Answer:
Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis:
- Sulfanyl Group : Enhances lipophilicity and membrane permeability. Analog studies show that phenoxyethyl chains improve bioavailability compared to alkylthio groups .
- Cyan Group : Stabilizes π-π stacking with biological targets (e.g., enzyme active sites). Nitrile-containing analogs exhibit higher inhibitory activity in kinase assays .
- Methyl Group at Position 6 : Reduces ring strain and metabolic oxidation, as seen in pharmacokinetic studies of similar tetrahydro-naphthyridines .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
Methodological Answer:
Key challenges include matrix interference and low analyte concentration:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices. Adjust pH to 6–7 to stabilize the sulfanyl group .
- Chromatography : Reverse-phase HPLC with a phenyl-hexyl column improves separation of polar metabolites. A mobile phase of acetonitrile/0.1% formic acid enhances peak symmetry .
- Detection : LC-MS/MS in MRM mode provides specificity. Monitor transitions like m/z 368 → 121 (sulfanyl loss) and 368 → 98 (naphthyridine core) for quantification .
Basic: What are the key functional groups in this compound and their reactivity?
Methodological Answer:
The core functional groups and their reactivities are:
- Tetrahydro-Naphthyridine Ring : Undergoes electrophilic substitution at position 4 or 7. Reductive amination can modify the secondary amine .
- (2-Phenoxyethyl)Sulfanyl Group : Susceptible to oxidation (→ sulfoxide) or nucleophilic displacement (e.g., with amines or thiols) .
- Cyan Group : Participates in cycloadditions (e.g., Huisgen reaction) or hydrolysis to carboxylic acids under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
